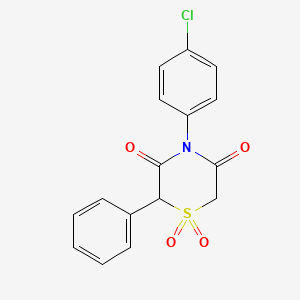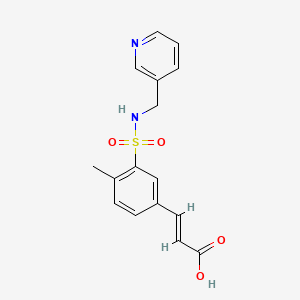![molecular formula C18H18ClN3O2 B2984958 6-Chloro-2-methyl-N-[(2S,3R)-6-oxo-2-phenylpiperidin-3-yl]pyridine-3-carboxamide CAS No. 2418597-08-5](/img/structure/B2984958.png)
6-Chloro-2-methyl-N-[(2S,3R)-6-oxo-2-phenylpiperidin-3-yl]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2-methyl-N-[(2S,3R)-6-oxo-2-phenylpiperidin-3-yl]pyridine-3-carboxamide is a compound that has garnered attention due to its distinctive molecular structure and potential applications in various scientific fields. This compound, characterized by the presence of a chlorine atom and a phenylpiperidine moiety, offers unique properties that make it valuable for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methyl-N-[(2S,3R)-6-oxo-2-phenylpiperidin-3-yl]pyridine-3-carboxamide typically involves a multi-step process:
Chlorination: : Introduction of the chlorine atom at the 6th position of the pyridine ring.
Methylation: : Addition of a methyl group to the 2nd position.
Carboxamide Formation: : Coupling of the carboxylic acid derivative with the piperidinyl moiety.
Each step requires specific reagents and conditions, such as chlorinating agents for the first step and appropriate catalysts for the subsequent transformations.
Industrial Production Methods
Scaling up the production of this compound involves optimizing reaction conditions to increase yield and purity. Techniques such as continuous flow synthesis and automated processes are often employed in industrial settings to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes
6-Chloro-2-methyl-N-[(2S,3R)-6-oxo-2-phenylpiperidin-3-yl]pyridine-3-carboxamide undergoes several types of chemical reactions:
Oxidation: : The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: : Reduction reactions can alter the compound's oxidation state, potentially enhancing its biological activity.
Substitution: : Various substitution reactions, such as nucleophilic aromatic substitution, are feasible given the chlorine atom's position.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The choice of solvent and temperature is crucial to achieving the desired products.
Major Products Formed from These Reactions
Oxidation and reduction reactions can lead to derivatives with altered properties, such as increased solubility or enhanced biological activity. Substitution reactions can introduce new functional groups, expanding the compound's range of applications.
Applications De Recherche Scientifique
6-Chloro-2-methyl-N-[(2S,3R)-6-oxo-2-phenylpiperidin-3-yl]pyridine-3-carboxamide finds applications in:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Serves as a tool for studying biological processes due to its unique structure.
Medicine: : Potentially useful in drug discovery and development, especially for targeting specific molecular pathways.
Industry: : Employed in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. Its unique structure allows it to bind selectively, modulating the activity of these targets and influencing biological pathways. The phenylpiperidine moiety is particularly important for its interaction with biological molecules.
Comparaison Avec Des Composés Similaires
Comparing 6-Chloro-2-methyl-N-[(2S,3R)-6-oxo-2-phenylpiperidin-3-yl]pyridine-3-carboxamide with similar compounds:
The unique combination of the chlorinated pyridine ring and the phenylpiperidine moiety distinguishes it from other compounds, providing specific advantages in its applications.
Conclusion
This compound stands out due to its distinctive structure and wide range of applications. From synthetic routes to its role in scientific research, this compound exemplifies the intersection of chemistry, biology, and industrial utility.
Propriétés
IUPAC Name |
6-chloro-2-methyl-N-[(2S,3R)-6-oxo-2-phenylpiperidin-3-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c1-11-13(7-9-15(19)20-11)18(24)21-14-8-10-16(23)22-17(14)12-5-3-2-4-6-12/h2-7,9,14,17H,8,10H2,1H3,(H,21,24)(H,22,23)/t14-,17+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPOYRNVHGGXJH-PBHICJAKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)Cl)C(=O)NC2CCC(=O)NC2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=N1)Cl)C(=O)N[C@@H]2CCC(=O)N[C@H]2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)prop-2-enamide](/img/structure/B2984877.png)

![2,4-dimethoxy-N-((1-phenyl-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)aniline](/img/structure/B2984882.png)

![4-[[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]methyl]-1-methylpyrazole](/img/structure/B2984886.png)



![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2984892.png)




